

Ornipressin acetate CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Ornipressin acetate*

Cat. No.: *B15569473*

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Ornipressin Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Ornipressin acetate**, a synthetic analogue of vasopressin. The document covers its chemical identity, mechanism of action, and detailed experimental protocols relevant to its study and application in research and drug development.

Chemical Identifiers and Physicochemical Properties

Ornipressin acetate is a well-characterized peptide with the following identifiers:

Identifier	Value	Citation
CAS Number	914453-98-8	[1] [2]
IUPAC Name	acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide	[3]
Molecular Formula	C45H63N13O12S2 · xC2H4O2	[1] [2]
Molecular Weight	1042.19 g/mol (free base)	[1]
Canonical SMILES	<chem>CC(=O)O.C1C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N2)CC(=O)NCCC(=O)N)Cc3cccc3)Cc4ccc(c(c4))O)N">C@HC(=O)N--INVALID-LINK--C(=O)NCC(=O)N</chem>	[3]
InChI Key	AYJSELDHDXYDKX-HPILINOVSA-N	[2]
PubChem CID	66577106	[3]
Synonyms	8-L-Ornithine-vasopressin acetate, Orn8-vasopressin acetate, POR-8	[2]

Table 1: Chemical Identifiers for **Ornipressin Acetate**

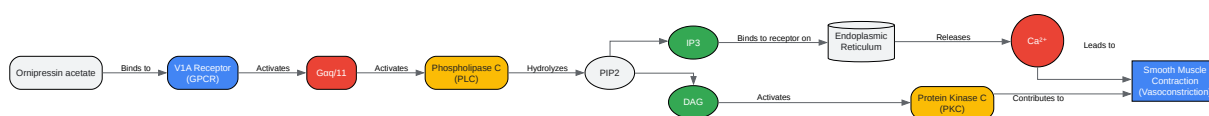
Property	Value	Citation
Purity	≥98% (HPLC)	[2]
Form	White to off-white powder/crystalline solid	[2]
Solubility	DMSO: ~10 mg/mL, PBS (pH 7.2): ~20 mg/mL	[2]
Storage Temperature	-20°C	[2]

Table 2: Physicochemical Properties of **Ornipressin Acetate**

Mechanism of Action and Signaling Pathway

Ornipressin is a potent and selective agonist of the vasopressin V1A receptor, with some activity also reported at the V2 receptor. Its primary physiological effect is vasoconstriction, mediated through the V1A receptor on vascular smooth muscle cells.

Upon binding to the V1A receptor, a G-protein coupled receptor (GPCR), Ornipressin initiates a downstream signaling cascade. The activated receptor couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the contraction of smooth muscle cells and subsequent vasoconstriction.



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Ornipressin V1A Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Ornipressin acetate**.

In Vitro Functional Assay: Luciferase Reporter Gene Assay in HEK293 Cells

This assay is used to determine the potency of **Ornipressin acetate** in activating the V1A receptor by measuring the expression of a downstream reporter gene (luciferase).

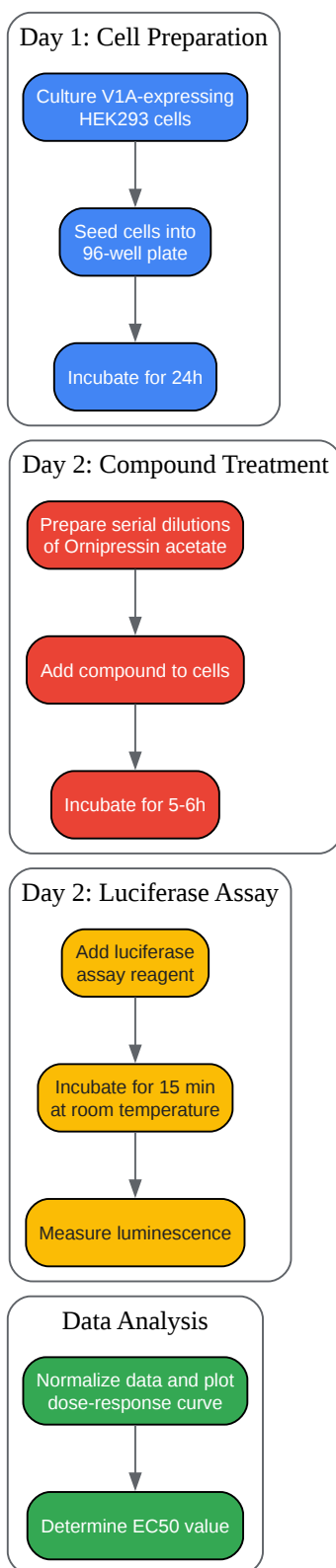
Materials:

- HEK293 cells stably or transiently expressing the human V1A receptor.
- A reporter plasmid containing a luciferase gene under the control of a response element sensitive to the V1A signaling pathway (e.g., a serum response element for the Gq pathway).
- Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
- Transfection reagent (for transient transfections).
- **Ornipressin acetate** stock solution.
- Luciferase assay reagent.
- White, opaque 96-well microplates.
- Luminometer.

Methodology:

- Cell Seeding:
 - Culture HEK293 cells expressing the V1A receptor to ~80% confluency.

- Trypsinize and resuspend the cells in fresh culture medium.
- Seed the cells into a white, opaque 96-well plate at a density of approximately 45,000 cells per well in 90 μ L of medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Preparation and Treatment:
 - Prepare a serial dilution of **Ornipressin acetate** in serum-free medium or an appropriate assay buffer.
 - Add 10 μ L of the diluted compound to the respective wells. Include a vehicle control (medium/buffer only).
 - Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - Equilibrate the luciferase assay reagent to room temperature.
 - Add 100 μ L of the luciferase assay reagent to each well.
 - Incubate at room temperature for approximately 15 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence (from wells with no cells) from all other readings.
 - Normalize the data to the vehicle control.
 - Plot the normalized luminescence values against the logarithm of the **Ornipressin acetate** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.



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Luciferase Reporter Gene Assay Workflow

In Vivo Pharmacodynamic Assay: Invasive Blood Pressure Measurement in Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the vasoconstrictor effect of **Ornipressin acetate**.

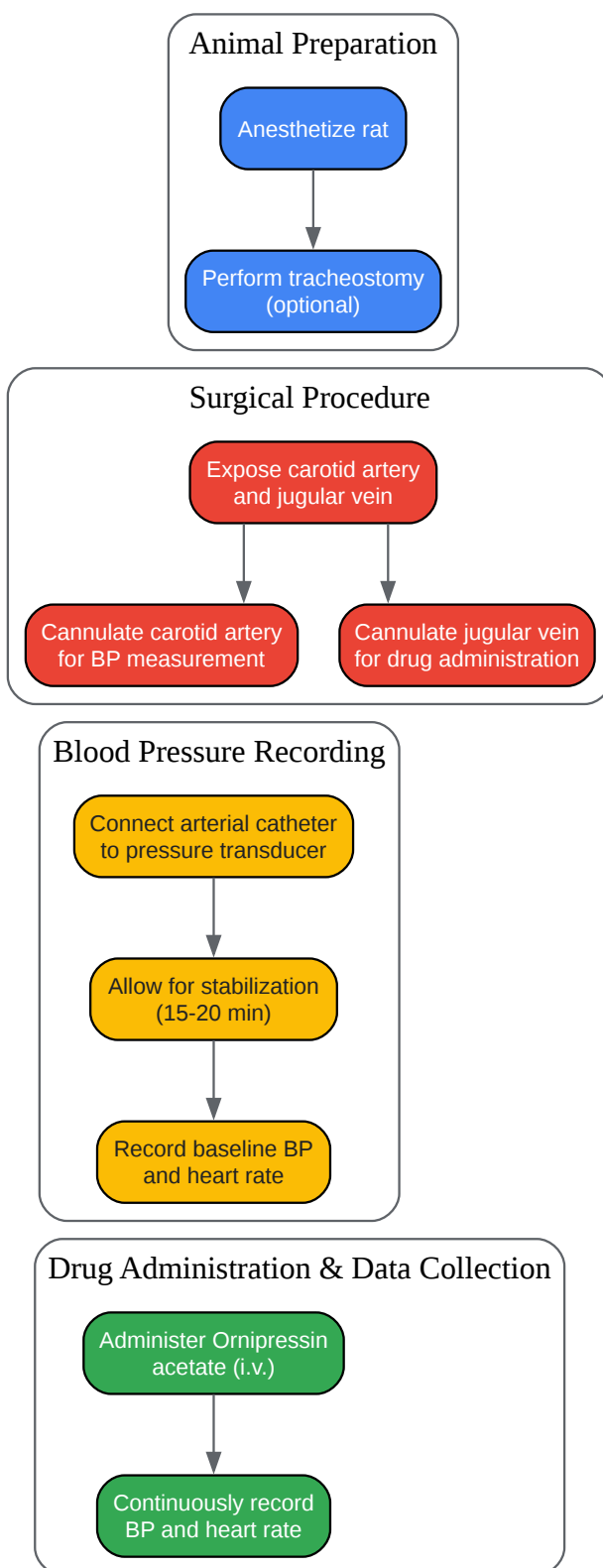
Materials:

- Adult Wistar or Sprague-Dawley rats (250-350 g).
- Anesthetic agent (e.g., urethane or a ketamine/xylazine cocktail).
- Surgical instruments for small animals.
- Catheter (e.g., PE-50 tubing) filled with heparinized saline.
- Pressure transducer.
- Data acquisition system and software.
- **Ornipressin acetate** solution for intravenous administration.

Methodology:

- Animal Preparation and Anesthesia:
 - Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, i.p.).
[\[1\]](#)
 - Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
 - Place the animal in a supine position on a surgical board.
 - Perform a tracheostomy to ensure a clear airway, if necessary.[\[1\]](#)
- Surgical Procedure for Catheter Implantation:
 - Make a midline incision in the neck to expose the carotid artery.

- Carefully dissect the carotid artery from the surrounding tissue and vagus nerve.[\[2\]](#)
- Place two ligatures around the artery. Tie off the distal ligature.
- Make a small incision in the artery and insert a catheter filled with heparinized saline towards the heart.[\[2\]](#)
- Secure the catheter in place with the proximal ligature.
- For intravenous drug administration, cannulate the jugular vein in a similar manner.[\[1\]](#)
- Blood Pressure Recording:
 - Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
 - Allow the animal to stabilize for 15-20 minutes, monitoring for stable baseline blood pressure and heart rate.[\[1\]](#)
- Drug Administration and Data Collection:
 - Administer a bolus dose of **Ornipressin acetate** (e.g., 0.1 nmol/kg) intravenously through the jugular vein catheter.
 - Continuously record the arterial blood pressure and heart rate before, during, and after drug administration until the parameters return to baseline.
- Data Analysis:
 - Calculate the mean arterial pressure (MAP) from the systolic and diastolic pressure readings.
 - Determine the peak change in MAP from baseline following the administration of **Ornipressin acetate**.
 - Analyze the duration of the pressor response.



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Invasive Blood Pressure Measurement Workflow

Conclusion

This technical guide provides a foundational overview of **Ornipressin acetate** for research and development purposes. The detailed information on its chemical properties, mechanism of action, and experimental protocols is intended to facilitate its study and application in a laboratory setting. Researchers should always adhere to appropriate safety and ethical guidelines when handling this compound and conducting animal studies.

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